molecular formula C14H16N4O6 B12373037 FXIIa-IN-3

FXIIa-IN-3

カタログ番号: B12373037
分子量: 336.30 g/mol
InChIキー: GXCOGKWQJNUZFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of FXIIa-IN-3 involves the preparation of triazole-based molecules. The synthetic route typically includes the formation of triazole rings through cycloaddition reactions, followed by functional group modifications to enhance the inhibitory activity against factor XIIa . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for clinical and commercial applications .

化学反応の分析

Types of Reactions

FXIIa-IN-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its inhibitory activity.

    Reduction: Reduction reactions can modify the electronic properties of the molecule, potentially improving its binding affinity to factor XIIa.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .

Major Products Formed

The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and selectivity towards factor XIIa. These derivatives are further evaluated for their therapeutic potential .

作用機序

FXIIa-IN-3 exerts its effects by binding to the active site of factor XIIa, inhibiting its proteolytic activity. This inhibition prevents the activation of downstream coagulation factors, thereby reducing thrombus formation. The molecular targets include the catalytic serine residue in the active site of factor XIIa, and the pathways involved are the intrinsic coagulation and kallikrein-kinin systems .

類似化合物との比較

特性

分子式

C14H16N4O6

分子量

336.30 g/mol

IUPAC名

methyl 5-amino-1-(3,4,5-trimethoxybenzoyl)-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C14H16N4O6/c1-21-8-5-7(6-9(22-2)10(8)23-3)12(19)18-14(15)16-11(17-18)13(20)24-4/h5-6H,1-4H3,(H2,15,16,17)

InChIキー

GXCOGKWQJNUZFW-UHFFFAOYSA-N

正規SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=NC(=N2)C(=O)OC)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。